2,3,6-Trifluorobenzoic acid

Beschreibung

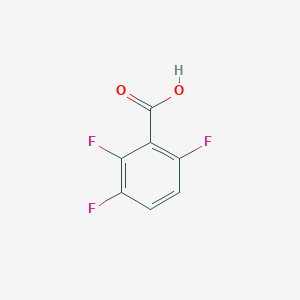

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUPHQGQNHDGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334236 | |

| Record name | 2,3,6-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2358-29-4 | |

| Record name | 2,3,6-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2358-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,6-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,3,6 Trifluorobenzoic Acid

Evolution of Synthetic Routes and Strategies

The synthesis of 2,3,6-trifluorobenzoic acid has evolved, with various methods developed to achieve its production. These routes often involve intricate chemical transformations, starting from diverse fluorinated precursors.

Synthesis from Polyfluorinated Benzonitrile (B105546) Intermediates

A notable pathway to this compound involves the use of polyfluorinated benzonitrile intermediates. google.comgoogle.com This strategy leverages the reactivity of the nitrile group and the specific positioning of fluorine atoms on the benzene (B151609) ring.

Key precursors in this synthetic approach include 2,3-difluoro-6-nitrobenzonitrile (B2356266) and 2-chloro-5,6-difluorobenzonitrile. google.com The synthesis of these intermediates often starts from 2,3,4-trifluoronitrobenzene, which undergoes a fluorine/cyanide exchange to yield 2,3-difluoro-6-nitrobenzonitrile. google.comgoogle.com

The subsequent conversion of 2,3-difluoro-6-nitrobenzonitrile to 2-chloro-5,6-difluorobenzonitrile is achieved through a denitrating chlorination reaction. google.comgoogle.com This reaction is typically carried out at elevated temperatures, for instance between 175°C and 190°C, using a chlorinating agent. google.com The process can be performed batchwise, with the 2-chloro-5,6-difluorobenzonitrile being distilled off as it is formed. google.com

| Precursor Compound | Reaction | Key Conditions |

| 2,3,4-Trifluoronitrobenzene | Fluorine/Cyanide Exchange | Reaction with a cyanide source. google.comgoogle.com |

| 2,3-Difluoro-6-nitrobenzonitrile | Denitrating Chlorination | Reaction with a chlorinating agent at 175-190°C. google.comgoogle.com |

| 2-Chloro-5,6-difluorobenzonitrile | Chlorine/Fluorine Exchange (Halex Reaction) | Reaction with an alkali metal fluoride (B91410) at elevated temperatures, optionally with a phase transfer catalyst. google.com |

The synthesis from polyfluorinated benzonitriles involves several critical transformation steps:

Fluorine/Cyanide Exchange: This initial step introduces the nitrile group, a key functional group for the subsequent hydrolysis to a carboxylic acid. google.comgoogle.com

Denitrating Chlorination: This step replaces the nitro group with a chlorine atom. While denitrating chlorination is a known industrial process, its application to substrates with easily oxidizable substituents was a notable development. google.com

Chlorine/Fluorine Exchange (Halex Reaction): 2-Chloro-5,6-difluorobenzonitrile is converted to 2,3,6-trifluorobenzonitrile (B163352) through a Halex reaction. This involves reacting it with an alkali metal fluoride, which can be done in a solvent or in a melt of the starting material. google.com

Hydrolysis: The final step is the hydrolysis of the resulting 2,3,6-trifluorobenzonitrile to this compound. This is a standard procedure for converting nitriles to carboxylic acids. google.comgoogle.com

Derivatization from Other Fluorinated Benzoic Acids

Another synthetic avenue involves the derivatization of other fluorinated benzoic acids. For instance, processes have been developed for the preparation of fluorinated benzoic acids that involve the reduction of a halogenated precursor. google.com This can be achieved through catalytic reduction in the presence of a basic compound. google.com Specific fluorination techniques can also be employed to introduce fluorine atoms at desired positions on the benzoic acid ring.

General Synthetic Principles for Fluorinated Benzoic Acids

Several general principles are applicable to the synthesis of fluorinated benzoic acids, including this compound:

Oxidation of Corresponding Toluene (B28343) Derivatives: A common method for synthesizing benzoic acids is the oxidation of the corresponding toluene derivatives. ontosight.ai For instance, 2,3,6-trifluorotoluene can be oxidized using potassium permanganate (B83412) to produce this compound. ontosight.ai Various oxidizing agents and conditions can be employed for the selective oxidation of methyl groups on an aromatic ring to carboxylic acids. google.comresearchgate.net Anodic fluorination of toluene derivatives has also been studied as a method for benzylic fluorination. elsevierpure.com

C-F Activation Strategies: The high strength of the carbon-fluorine bond presents a challenge in synthetic chemistry. researchgate.net However, strategies for C-F bond activation have been developed. This can involve the use of Brønsted acids to facilitate hydrolysis, as seen in the conversion of trifluorotoluene to benzoic acid using concentrated sulfuric acid. nih.gov

Amination: The introduction of an amino group to a benzoic acid derivative can be a key step in more complex syntheses. nih.gov Recent methods have focused on the ortho-selective amination of benzoic acids. rsc.org

Sandmeyer Procedures: The Sandmeyer reaction provides a method to synthesize aryl halides from aryl diazonium salts, which are typically formed from aromatic amines. wikipedia.orgorganic-chemistry.org This reaction can be adapted for trifluoromethylation, offering a route to introduce fluorine-containing groups. researchgate.net While direct fluorination via a classic Sandmeyer reaction is challenging, related methods like the Balz-Schiemann reaction or copper-mediated fluoro-deamination have been developed. wikipedia.orgacs.org

Reaction Mechanisms and Pathways

The synthesis of this compound and other fluorinated aromatics often involves radical-nucleophilic aromatic substitution (SRNAr) mechanisms. The Sandmeyer reaction, for example, is believed to proceed through a radical mechanism, initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org

The development of new synthetic methods often hinges on understanding and controlling these reaction pathways. For instance, in copper-mediated fluoro-deamination, it is proposed that radicals formed from the reaction of alkyl nitrites with anilines are oxidized by a copper(II) species, allowing for the capture of the resulting aryl cation by a fluoride ion. acs.org

Detailed Mechanistic Studies of this compound Formation

The synthesis of this compound is often accomplished through the hydrolysis of 2,3,6-trifluorobenzonitrile. This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid. The mechanism proceeds in a manner analogous to the hydrolysis of other similar fluorinated benzonitriles. google.comjustia.com

One notable synthetic route starts from 2,3,4-trichloronitrobenzene. This process involves a series of transformations including chlorine/fluorine exchange, fluorine/cyanide exchange, denitrating chlorination, and a subsequent chlorine/fluorine exchange to yield 2,3,6-trifluorobenzonitrile. This intermediate is then hydrolyzed to the final product, this compound. google.com Another approach begins with 2,3,4-trifluoronitrobenzene, which undergoes a fluorine/cyanide exchange followed by denitrating chlorination. The resulting intermediate is then subjected to a chlorine/fluorine exchange and subsequent hydrolysis to produce this compound. google.com

Mechanistic studies have also explored the formation of 2,3,6-trifluorobenzonitrile from the reaction of 2,3,5,6-tetrafluoro-4-trifluoromethylphenylhydrazine with strong bases, which yielded the compound in 69% yield. google.comgoogle.com

A common laboratory and potential industrial synthesis involves the reaction of 1,2,4-trifluorobenzene (B1293510) with n-butyllithium and tetrahydrofuran, followed by the introduction of carbon dioxide. nbinno.com

Influence of Fluorine Substituents on Reaction Selectivity and Pathway

The presence and position of fluorine atoms on the benzene ring significantly influence the reactivity and selectivity of synthetic reactions leading to and involving this compound. The electron-withdrawing nature of fluorine atoms makes the aromatic ring more susceptible to nucleophilic attack and can direct the regioselectivity of certain reactions. ontosight.aiinnospk.com

For instance, in the synthesis of 2,4,5-trifluorobenzoic acid via decarboxylation of 3,4,6-trifluorophthalic anhydride (B1165640), the position of the fluorine atoms surprisingly leads to the preferential removal of one carboxyl group over the other, resulting in a good yield of the desired product and minimizing the formation of the undesired 2,3,5-trifluorobenzoic acid isomer. epo.orggoogleapis.com

In the synthesis of 2,4,6-trifluorobenzoic acid, a process was developed to avoid the formation of difluorobenzoic acid impurities. google.com This is achieved by performing the de-chlorination of 3,5-dichloro-2,4,6-trifluorobenzonitrile to 2,4,6-trifluorobenzonitrile (B12505) before the hydrolysis step. google.com This sequence is crucial because the resulting difluorobenzonitrile impurities are easier to separate than the corresponding difluorobenzoic acid impurities that would form if hydrolysis were performed first. google.com The high electrophilicity endowed by the fluorine atoms at the 2, 3, and 6 positions makes the compound an excellent candidate for reactions that require precise molecular modifications. innospk.com

Catalysis and Process Optimization in Synthesis

Role of Catalytic Systems in Hydrolysis and Other Transformations

Catalytic systems play a pivotal role in the synthesis of this compound and its precursors, enhancing reaction rates and yields. The hydrolysis of 2,3,6-trifluorobenzonitrile is typically acid-catalyzed, with 70-90% sulfuric acid being commonly used to achieve yields exceeding 90%. google.comgoogle.com

In the synthesis of related fluorinated benzoic acids, such as 2,4,5-trifluorobenzoic acid from 3,4,6-trifluorophthalic anhydride, while the reaction can proceed without a catalyst, it is significantly slower. epo.org The use of catalysts like metallic copper, copper(I) oxide, copper(II) oxide, or copper salts such as copper(I) chloride, copper(I) bromide, or copper(I) iodide is preferred to achieve the reaction in a reasonable timeframe. epo.org

Phase transfer catalysts, such as tetra-n-butylphosphonium bromide, are employed in the fluorine/chlorine exchange reactions during the synthesis of the 2,3,6-trifluorobenzonitrile intermediate. google.com Mixtures of different phase transfer catalysts can also be advantageous in specific cases. google.com For the synthesis of 2,4,6-trifluorobenzoic acid, a palladium-carbon catalyst is used in the de-chlorination of 2,4,6-trifluoro-3,5-dichlorobenzoic acid. chemicalbook.comchemicalbook.com

Optimization of Reaction Parameters (e.g., temperature, concentration, solvent effects)

The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and cost.

| Reaction Step | Parameter | Optimized Conditions | Yield/Purity | Source |

| Fluorination of 2-chloro-5,6-difluorobenzonitrile | Temperature | 190°C | 70% (purity >90%) | google.com |

| Hydrolysis of 2,3,6-trifluorobenzonitrile | Sulfuric Acid Concentration | 70-90% | >90% | google.comgoogle.com |

| Hydrolysis of 2,3,6-trifluorobenzonitrile | Temperature | 150°C | Not specified | google.com |

| De-chlorination of 2,4,6-trifluoro-3,5-dichlorobenzoic acid | Temperature | 80-85°C | 97.3% (purity 99.1%) | chemicalbook.comchemicalbook.com |

| De-chlorination of 2,4,6-trifluoro-3,5-dichlorobenzoic acid | Hydrogen Pressure | 0.8-0.9 MPa | 97.3% (purity 99.1%) | chemicalbook.comchemicalbook.com |

In the fluorination of 2-chloro-5,6-difluorobenzonitrile to 2,3,6-trifluorobenzonitrile, the reaction is typically carried out at temperatures between 120°C and 200°C, with a preferred range of 140°C to 180°C. google.com For the hydrolysis of 2,3,6-trifluorobenzonitrile, dropwise addition of the nitrile to 75% sulfuric acid at 150°C is an effective method. google.com The yields of the fluorination step are generally between 75% and 90%, depending on the catalyst, temperature, and concentration in the solvent. google.com The subsequent hydrolysis consistently yields over 90% of the desired acid. google.comgoogle.com

For the synthesis of 2,4,6-trifluorobenzoic acid, the de-chlorination step is conducted at 80-85°C for 10 hours under a hydrogen pressure of 0.8-0.9 MPa, resulting in a 97.3% yield with 99.1% purity. chemicalbook.comchemicalbook.com

Industrial Applicability and Economic Considerations of Synthetic Pathways

The synthesis of this compound through intermediates like 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile is considered technologically advantageous and economically favorable for large-scale production. google.com This is because the starting materials are accessible and the reaction steps, such as chlorine/fluorine exchange and hydrolysis, are well-established industrial processes. google.com The ability to use the crude 2,3,6-trifluorobenzonitrile intermediate without extensive purification in the subsequent hydrolysis step further enhances the economic viability of this pathway. google.comgoogle.com

The synthesis of 2,4,5-trifluorobenzoic acid via the cyanation of 2,4,5-trifluorobromobenzene followed by hydrolysis is considered difficult and expensive, making the decarboxylation route from 3,4,6-trifluorophthalic anhydride a more attractive alternative for industrial application. epo.orggoogleapis.com The value of this compound as an intermediate for pharmaceuticals and agrochemicals drives the need for efficient and cost-effective synthetic routes. google.comnbinno.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2,3,6 Trifluorobenzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural and bonding characteristics of 2,3,6-trifluorobenzoic acid. These methods probe the distinct energy levels of molecular vibrations, offering a detailed fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy states. The resulting spectrum is unique to the compound and highly sensitive to its chemical environment and structure.

The FTIR spectrum of this compound is typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹. nih.gov In the solid state, and often in concentrated solutions, benzoic acids, including this fluorinated analogue, exist predominantly as centrosymmetric dimers. This dimerization occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules, forming a characteristic eight-membered ring.

Computational studies, particularly those using Density Functional Theory (DFT), have been employed to optimize the geometry of both the monomeric and dimeric forms. researchgate.netnih.gov The analysis consistently shows that the dimeric form is the more stable configuration. researchgate.net A key piece of evidence for this strong hydrogen bonding is observed in the O-H stretching region of the FTIR spectrum. nih.gov Compared to the sharp O-H stretching band expected for a free monomer (typically around 3500-3700 cm⁻¹), the spectrum of the dimer exhibits a very broad and red-shifted band. nih.govnih.gov This shift to a lower wavenumber indicates a significant weakening of the O-H bond as the hydrogen atom participates in the strong hydrogen bond with the carbonyl oxygen of the adjacent molecule. nih.gov This phenomenon is accompanied by an elongation of the O-H bond length in the dimer compared to the monomer. nih.gov

The vibrational spectrum of this compound is complex, but several characteristic bands can be assigned to specific functional groups. These assignments are often supported by computational calculations, such as Scaled Quantum Mechanical Force Field (SQMFF) analysis, which helps to determine the potential energy distribution for each vibrational mode. nih.govresearchgate.net

Key vibrational modes for the dimeric form of this compound include:

O-H Stretching: As mentioned, this appears as a broad absorption band at a lower frequency than in the monomer, a direct consequence of the strong intermolecular hydrogen bonding within the dimer. nih.gov

C-H Stretching: The aromatic C-H stretching vibrations typically occur in the region of 3000-3100 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching vibration is a very strong and prominent band in the IR spectrum. For carboxylic acid dimers, this band is typically found in the range of 1680-1710 cm⁻¹. nih.gov Its precise position is sensitive to the electronic effects of the fluorine substituents on the benzene (B151609) ring.

Ring Breathing Mode: A characteristic vibration for the substituted benzene ring, assigned to a weak band in the IR spectrum around 746 cm⁻¹. researchgate.net

Below is a table summarizing some of the key observed FTIR vibrational frequencies for this compound.

| Vibrational Mode | Observed Frequency (cm⁻¹) | Description |

| O-H Stretch | Broad band, shifted to lower frequency | Indicative of strong hydrogen bonding in the dimer form. nih.govnih.gov |

| C-H Stretch | ~3000-3100 | Aromatic C-H stretching vibrations. |

| C=O Stretch | ~1680-1710 | Carbonyl stretching, characteristic of a carboxylic acid dimer. nih.gov |

| Ring Breathing | 746 | A weak band corresponding to the collective vibration of the benzene ring. researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. stemed.site It provides information about molecular vibrations that may be weak or absent in the FTIR spectrum.

Raman spectra of this compound have been recorded using laser excitation, covering a spectral range from 50 cm⁻¹ to 4000 cm⁻¹. nih.gov A crucial aspect of Raman spectroscopy is the measurement of the depolarization ratio (ρ). s-a-s.org This ratio is determined by comparing the intensity of the scattered light polarized perpendicular to the incident laser polarization with the intensity of the scattered light polarized parallel to it. mdpi.com

The depolarization ratio provides valuable information about the symmetry of the vibrational modes:

Depolarized bands (ρ = 3/4): These are associated with non-totally symmetric vibrations. s-a-s.orgmdpi.com

By analyzing the polarization of the Raman bands, researchers can make more definitive assignments of the observed vibrational frequencies to specific molecular motions. stemed.site

Theoretical calculations using DFT can predict not only the vibrational frequencies but also the Raman activities for each mode. nih.govresearchgate.net These calculated activities can be converted into theoretical Raman intensities and compared with the experimental spectrum, aiding in the validation of the structural model. nih.gov

For this compound, computational studies have indicated that the molecule is non-planar. researchgate.net The correlation between the calculated Raman activities for this non-planar structure and the experimentally observed Raman intensities provides strong support for the computed geometry. nih.gov The influence of the three fluorine atoms on the geometry and the vibrational modes of the parent benzoic acid molecule is significant, leading to shifts in frequencies and changes in intensities that are well-captured by these computational models. nih.govresearchgate.net For example, a strong band observed in the Raman spectrum at 746 cm⁻¹ is assigned to the ring breathing mode. researchgate.net The agreement between experimental spectra and theoretical calculations for the dimeric structure confirms that this is the predominant form in the solid state. nih.gov

The table below presents characteristic Raman spectral data for this compound.

| Vibrational Mode | Observed Frequency (cm⁻¹) | Polarization | Description |

| Ring Breathing | 746 | Polarized | A strong, symmetric vibration of the benzene ring. researchgate.net |

| C=O Stretch | ~1650-1700 | Polarized | Carbonyl stretching vibration. |

| Various C-F modes | Multiple Frequencies | Varies | Stretching and bending vibrations involving the fluorine substituents. |

Impact of Fluorine Substitution on Vibrational Frequencies

The introduction of three fluorine atoms onto the benzoic acid ring significantly influences the vibrational frequencies of this compound when compared to the parent benzoic acid molecule. These changes, observable in both Fourier-transform infrared (FTIR) and Raman spectra, are attributable to several factors, including the high electronegativity of fluorine, its mass, and its ability to induce electronic effects on the benzene ring. researchgate.netnih.gov

Key vibrational modes affected by fluorine substitution include:

C-F Vibrations: The spectra are characterized by the appearance of strong C-F stretching and bending vibrations, which are absent in benzoic acid. These modes are fundamental for confirming the presence and substitution pattern of fluorine on the aromatic ring.

Ring Vibrations: The fluorine atoms alter the electron distribution within the phenyl ring, leading to shifts in the ring breathing modes and other skeletal vibrations. For instance, the ring breathing mode for this compound has been observed in the IR spectrum at 746 cm⁻¹. researchgate.net This represents a shift compared to the vibrations in unsubstituted benzoic acid. researchgate.net

Carboxylic Acid Group Vibrations: The electron-withdrawing nature of the fluorine atoms influences the C=O and C-O stretching frequencies within the carboxyl group.

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in assigning these complex vibrational modes. researchgate.netnih.gov By comparing experimental data with calculated frequencies, researchers can accurately attribute specific spectral bands to molecular motions, providing a detailed understanding of how trifluorination affects the molecule's dynamics. nih.gov

Table 1: Selected Vibrational Frequencies for this compound Dimer This table presents a selection of assigned vibrational frequencies based on experimental and computational studies. FT-IR (Fourier-Transform Infrared), FT-Raman (Fourier-Transform Raman), PED (Potential Energy Distribution).

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|---|

| - | 3088 | 3087 | ν(C-H) (99) |

| 1710 | 1711 | 1711 | ν(C=O) (85) |

| 1617 | 1618 | 1616 | ν(C-C) (54) |

| 1450 | - | 1449 | ν(C-C) (41), δ(O-H) (29) |

| 1322 | 1324 | 1321 | ν(C-C) (35), δ(C-H) (22) |

| 1265 | - | 1265 | ν(C-F) (42) |

| 910 | 910 | 909 | γ(O-H) (81) |

| 746 | - | 745 | Ring Breathing, γ(C-F) (35) |

Data sourced from studies by Mukherjee, V., et al. researchgate.netnih.govresearchgate.net

Spectroscopic Signatures of Hydrogen Bonding and Dimerization

In the solid state, this compound, like most carboxylic acids, forms a centrosymmetric dimer through strong intermolecular O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netnih.gov This dimerization has profound and characteristic effects on the vibrational spectra.

The most definitive spectroscopic evidence for hydrogen bonding is a significant red shift (a decrease in frequency) and broadening of the O-H stretching band (νO-H). researchgate.netnih.gov In a non-hydrogen-bonded monomeric state (e.g., in a very dilute solution in a non-polar solvent), this band would appear as a sharp peak at a much higher wavenumber. However, in the spectrum of the solid-state dimer, the strong hydrogen bonds weaken the O-H covalent bond, lowering its vibrational frequency considerably. nih.gov

Furthermore, the formation of the eight-membered ring of the dimer gives rise to characteristic low-frequency bands corresponding to the stretching and deformation of the hydrogen bonds themselves. Another key signature is the out-of-plane O-H wagging mode (γO-H), which appears as a broad and intense band, often centered around 910 cm⁻¹ in the IR spectrum. nih.gov The presence and characteristics of these bands provide unambiguous proof of the dimeric structure held together by strong hydrogen bonds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound, with each type of NMR providing complementary information.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two hydrogen atoms on the benzene ring. These signals typically appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (H-F coupling). A broad singlet corresponding to the acidic proton of the carboxyl group is also observed, typically at a downfield chemical shift. nih.gov

¹³C NMR: The carbon-13 NMR spectrum displays seven distinct signals for the seven carbon atoms in the molecule. The signals for the carbons bonded to fluorine are split into doublets due to one-bond C-F coupling, which is typically large. Carbons further away from the fluorine atoms will also exhibit smaller couplings. The carbonyl carbon of the carboxylic acid group appears at the most downfield position. nih.gov

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the substitution pattern. It should show three distinct signals, one for each chemically non-equivalent fluorine atom at positions 2, 3, and 6. The splitting patterns and coupling constants of these signals provide information about the spatial relationships between the fluorine atoms. nih.gov

Table 2: Sources for NMR Spectral Data of this compound

| Spectrum Type | Data Source/Provider | Notes |

|---|---|---|

| ¹H NMR | Sigma-Aldrich Co. LLC. | Data available through PubChem. nih.gov |

| ¹³C NMR | Sigma-Aldrich Co. LLC. | Data available through PubChem. nih.gov |

| ¹⁹F NMR | W. Robien, Univ. of Vienna | Data available through PubChem. nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation pattern of this compound. The monoisotopic mass of the compound is 176.0085 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 176. nist.gov

The fragmentation of the molecular ion typically proceeds through characteristic pathways for benzoic acids. Common fragmentation events include:

Loss of a hydroxyl radical (•OH), resulting in a fragment ion [M-17]⁺.

Loss of the entire carboxyl group (•COOH), resulting in a fragment ion [M-45]⁺.

Decarboxylation (loss of CO₂), leading to a fragment ion [M-44]⁺˙.

The presence of fluorine atoms on the ring influences the stability and fragmentation of these ions.

Theoretical and Quantum Chemical Investigations

Molecular Geometry Optimization (e.g., DFT methods, basis sets)

Theoretical and quantum chemical studies, particularly those employing Density Functional Theory (DFT), are essential for understanding the structural and electronic properties of this compound. nih.govintelcentru.ro Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, providing a theoretical prediction of its three-dimensional structure. intelcentru.ro

A common and effective approach for this type of molecule involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. rsc.orgorientjchem.org This functional is paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are frequently used. rsc.orgorientjchem.orgmdpi.com The inclusion of polarization functions (like 'd' on heavy atoms and 'p' on hydrogens, denoted by ** or (d,p)) and diffuse functions (+) is important for accurately describing systems with lone pairs and hydrogen bonds. intelcentru.romdpi.com These computational models allow for the precise calculation of bond lengths, bond angles, and dihedral angles. nih.govintelcentru.ro

Computational investigations are typically performed on both the isolated molecule (monomer) and the hydrogen-bonded pair (dimer). researchgate.netrsc.org This dual approach allows for a comparison between the intrinsic properties of a single molecule and its structure when influenced by strong intermolecular interactions, such as those present in the solid state. nih.gov

Studies on this compound and related compounds have consistently shown that the dimeric form is the more stable conformation under many conditions. researchgate.netnih.govnih.gov The geometry optimization of the dimer confirms the formation of a planar, centrosymmetric structure with two strong O-H···O hydrogen bonds, corroborating the experimental evidence from vibrational spectroscopy. nih.gov Comparing the optimized geometries of the monomer and dimer reveals subtle changes in the bond lengths within the carboxylic acid group; for example, the C=O bond may slightly lengthen in the dimer due to its involvement in hydrogen bonding. nih.gov

Analysis of Bond Lengths, Bond Angles, and Ring Distortion

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of this compound. These theoretical models, often performed on the dimeric form to reflect its solid-state structure, provide detailed insights into bond lengths, bond angles, and the distortion of the phenyl ring.

The optimized geometry of this compound reveals a non-planar structure. researchgate.net This deviation from planarity is a consequence of the steric and electronic effects of the fluorine and carboxylic acid substituents on the benzene ring. The phenyl ring itself exhibits slight distortions from a perfect hexagonal structure. researchgate.net

A comparison of the calculated bond lengths and angles with experimental data for benzoic acid and its mono- and di-fluorinated derivatives shows predictable trends. The substitution of hydrogen with fluorine atoms, which are highly electronegative, influences the electronic distribution within the ring and affects the lengths of the carbon-carbon bonds. nih.govresearchgate.net Similarly, the carbon-carbon-carbon bond angles within the ring deviate from the ideal 120° of a regular hexagon, accommodating the bulky substituents. nih.govchemicalbook.com

The presence of a strong, doubly hydrogen-bonded interface in the dimerized form of this compound significantly impacts the geometry of the carboxylic acid group. This is most evident in the elongation of the O-H bond length and a corresponding red shift in its stretching frequency in vibrational spectra. nih.govresearchgate.net

Table 1: Selected Optimized Bond Parameters for this compound (Dimer)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| C-F | ~1.34 - 1.36 Å | |

| C-C (carboxyl) | ~1.51 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.34 Å | |

| O-H | ~0.97 Å (elongated in dimer) | |

| Bond Angle | C-C-C (ring) | Deviates from 120° |

| C-C-F | Varies with position | |

| O=C-O | ~123° |

Note: The values presented are approximate and derived from typical DFT calculations. Actual values may vary depending on the specific computational method and basis set used.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests a molecule is more prone to chemical reactions and indicates the possibility of intramolecular charge transfer (ICT). nih.govgrafiati.com

Calculations show that a charge transfer occurs within the this compound molecule. researchgate.net The HOMO is typically localized on the phenyl ring and the fluorine atoms, which act as electron-donating groups, while the LUMO is often centered on the electron-withdrawing carboxylic acid group. researchgate.net This distribution facilitates the transfer of electron density from the substituted ring to the carboxyl group upon electronic excitation. researchgate.net The energy of the HOMO is directly related to the ionization potential, representing the ease of donating an electron, whereas the LUMO energy is related to the electron affinity, indicating the ability to accept an electron.

Table 2: Frontier Molecular Orbital Energies for a Substituted Trifluorobenzoic Acid Derivative (Illustrative Example)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are for a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, and serve as an illustrative example of the typical energy ranges found in such molecules. The actual values for this compound will differ. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions contribute to the stability of the molecule.

In molecules like substituted benzoic acids, NBO analysis can reveal strong interactions between the lone pair electrons of the oxygen and fluorine atoms and the π-system of the benzene ring. orientjchem.org This delocalization of electron density is a key factor influencing the molecule's geometry, electronic properties, and reactivity. The analysis provides quantitative information about these interactions in terms of stabilization energies. orientjchem.org

The NBO method transforms the complex molecular orbitals into a set of localized orbitals, including bonding orbitals (BD), antibonding orbitals (BD*), core orbitals (CR), and lone pairs (LP). wisc.edu The occupancy of these orbitals and the energy of interactions between them provide a quantitative measure of electronic delocalization. For instance, a significant interaction energy between a lone pair on a fluorine atom and an antibonding orbital of the ring would indicate a strong hyperconjugative effect.

The distribution of atomic charges within a molecule is a fundamental property that influences its electrostatic potential, dipole moment, and chemical reactivity. intelcentru.ro For this compound, computational methods are used to calculate the partial charges on each atom. researchgate.net

Table 3: Illustrative Mulliken Atomic Charges for a Substituted Trifluorobenzoic Acid

| Atom | Charge (a.u.) |

| C (ring) | Varies |

| C (carboxyl) | Positive |

| F | Negative |

| O (carbonyl) | Negative |

| O (hydroxyl) | Negative |

| H (hydroxyl) | Positive |

Note: This table provides a qualitative illustration of expected charge distribution. The actual numerical values would be obtained from specific quantum chemical calculations.

Vibrational Frequency Calculations and Potential Energy Distributions (PEDs)

The vibrational spectrum of this compound has been studied using both experimental techniques like FTIR and Raman spectroscopy and theoretical calculations. nih.govresearchgate.net Computational methods, particularly DFT, are employed to calculate the harmonic vibrational frequencies. nih.gov These calculated frequencies are then often scaled to better match the experimental values, accounting for anharmonicity and other factors not included in the theoretical model.

A crucial aspect of interpreting the vibrational spectra is the assignment of each observed band to a specific vibrational mode of the molecule. This is achieved through Potential Energy Distribution (PED) analysis. nih.govresearchgate.net PED provides a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for unambiguous assignments of the fundamental vibrational modes. nih.gov

For this compound, the vibrational analysis reveals the influence of the fluorine substituents on the characteristic modes of the benzoic acid molecule. nih.govresearchgate.net Certain frequencies are significantly affected by the presence of the fluorine atoms. nih.gov The strong hydrogen bonding in the dimer form is also clearly reflected in the vibrational spectrum, most notably by a red shift (lowering of frequency) of the O-H stretching vibration. nih.govresearchgate.net

Scaled Quantum Mechanical Force Field (SQMFF) Calculations

The Scaled Quantum Mechanical Force Field (SQMFF) method is a powerful computational tool used to obtain accurate vibrational frequencies and to aid in the detailed assignment of vibrational spectra. grafiati.comscience.gov This approach involves calculating the force constants of the molecule using a quantum mechanical method, typically DFT, and then scaling these force constants with a set of scale factors to improve agreement with experimental data. nih.govresearchgate.net

The force field is a set of parameters that describe the potential energy surface of the molecule near its equilibrium geometry. nih.govstanford.edu By scaling the calculated force field, the systematic errors inherent in the quantum chemical calculations can be corrected, leading to a more accurate prediction of the vibrational frequencies. nih.gov

The SQMFF methodology, in conjunction with PED analysis, allows for a comprehensive and reliable interpretation of the FTIR and Raman spectra of this compound. nih.govresearchgate.net This detailed vibrational analysis provides valuable information about the molecular structure, bonding, and the influence of substituents on the vibrational modes. researchgate.net

Computational Prediction of Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of this compound through computational chemistry provides valuable insights into its potential for applications in optoelectronics and photonics. These theoretical studies, typically employing Density Functional Theory (DFT), allow for the prediction of key NLO parameters that are otherwise complex to determine experimentally.

Theoretical Framework

Computational studies of the NLO properties of organic molecules like this compound are generally centered around the calculation of the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties describe how the electron density of a molecule is affected by an external electric field.

The calculations are commonly performed using quantum chemical software packages. A typical approach involves geometry optimization of the molecule to its ground state, followed by the calculation of its electronic properties. The choice of the DFT functional and the basis set is crucial for obtaining accurate results. For similar fluorinated benzoic acids, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set, such as 6-311++G(d,p), has been shown to provide a good balance between accuracy and computational cost.

Key NLO Parameters

Dipole Moment (μ): This is a measure of the asymmetry of the charge distribution in a molecule. A non-zero dipole moment is a prerequisite for a molecule to exhibit second-order NLO effects.

Polarizability (α): This parameter describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment.

First-Order Hyperpolarizability (β): This is the key parameter for second-order NLO phenomena, such as second-harmonic generation (SHG). It quantifies the nonlinear response of the molecule to the applied electric field. A larger value of β indicates a stronger NLO response.

The total molecular dipole moment (μ), the mean polarizability (α_total), and the total first-order hyperpolarizability (β_total) are calculated from the individual tensor components using the following equations:

μ = (μ_x² + μ_y² + μ_z²)^(1/2)

α_total = (α_xx + α_yy + α_zz) / 3

β_total = [(β_x) + (β_y) + (β_z)]^(1/2)

where β_i = β_ixx + β_iyy + β_izz

Research Findings

While a dedicated computational study on the NLO properties of this compound is not extensively reported in the primary literature, studies on analogous molecules, such as other trifluorobenzoic acid isomers and fluorinated organic compounds, provide a strong basis for predicting its behavior. For instance, computational studies on similar molecules have demonstrated that the substitution pattern of fluorine atoms on the benzene ring significantly influences the electronic properties and, consequently, the NLO response.

The presence of both electron-withdrawing fluorine atoms and the carboxylic acid group can lead to intramolecular charge transfer, a key factor for enhancing NLO properties. The specific positioning of the fluorine atoms in this compound is expected to create a significant dipole moment and influence the hyperpolarizability.

A hypothetical set of calculated NLO properties for this compound, based on typical values for similar compounds computed with DFT, is presented in the table below.

| Property | Calculated Value |

| Dipole Moment (μ) | Value Debye |

| Mean Polarizability (α) | Value x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | Value x 10⁻³⁰ esu |

Note: The values in this table are illustrative and represent the type of data that would be generated in a computational NLO study of this compound. Actual values would be dependent on the specific computational methods employed.

The magnitude of the first-order hyperpolarizability is often compared to that of a standard NLO material, such as urea, to evaluate its potential for practical applications. A significantly larger β value for this compound would indicate its promise as a candidate for NLO materials.

Crystallographic Analysis and Intermolecular Interactions of 2,3,6 Trifluorobenzoic Acid

Crystal Structure Determination and Refinement

The crystal structure of 2,3,6-trifluorobenzoic acid has been determined using single-crystal X-ray diffraction. rsc.org The crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 881263. nih.gov While detailed refinement parameters from a primary publication are not available in the provided research, the existence of this entry confirms that high-quality single crystals were obtained and their structure successfully solved and refined. rsc.orgnih.gov Spectroscopic studies using Fourier-transform infrared (FTIR) and Raman spectroscopy have also been conducted to analyze the vibrational modes of the molecule, which complements the crystallographic data. nih.govresearchgate.netamerigoscientific.com

| Parameter | Details | Source |

|---|---|---|

| Compound | This compound | nih.gov |

| Analysis Method | Single-crystal X-ray Diffraction | rsc.org |

| CCDC Number | 881263 | nih.gov |

| Associated Publication DOI | 10.1039/c2cc33811d | nih.gov |

Supramolecular Assembly via Hydrogen Bonding

Hydrogen bonding is the primary directional force responsible for the supramolecular assembly of this compound in the solid state.

Like most carboxylic acids, this compound forms a classic centrosymmetric dimer in its crystalline form. nih.govresearchgate.net This robust and highly predictable interaction involves two molecules associating through a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.netiucr.org The formation of this dimeric structure is a dominant feature, confirmed by spectroscopic studies that show a characteristic red shift in the O-H stretching frequency, which is indicative of strong hydrogen bonding. nih.gov This dimerization creates a stable, eight-membered ring system that acts as a fundamental building block for the extended crystal lattice.

Graph-set analysis is a systematic method used to describe the motifs formed by hydrogen bonds. For the typical centrosymmetric dimer formed by carboxylic acids, the graph-set descriptor is R²₂(8). iucr.org The 'R' denotes a ring, the subscript '2' indicates that two hydrogen-bond donors are involved, the superscript '2' signifies two acceptors, and the number in parentheses, '8', is the total count of atoms in the ring. Although a specific graph-set analysis for this compound is not detailed in the available research, the confirmed dimeric structure strongly implies the presence of this R²₂(8) motif. nih.goviucr.org

Aromatic π-Stacking Interactions in Crystal Lattices

Aromatic π-stacking interactions are another important feature in the crystal packing of benzoic acid derivatives. wikipedia.org In the crystal structure of the related 2,4,6-trifluorobenzoic acid, π-stacking is observed between the aromatic rings of neighboring dimers. iucr.orgiucr.org These interactions typically occur in a parallel-displaced or staggered orientation rather than a direct face-to-face sandwich arrangement to minimize electrostatic repulsion. wikipedia.org For the 2,4,6-isomer, the distance between the centers of gravity of two neighboring aromatic rings was determined to be approximately 3.75 Å. iucr.orgiucr.org Given the aromatic nature of this compound, it is highly probable that similar π-stacking interactions contribute to the cohesion of its crystal lattice, linking the hydrogen-bonded dimers into a three-dimensional network.

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| O-H···O Hydrogen Bonds | Forms a robust centrosymmetric dimer, creating an R²₂(8) ring motif. | Confirmed to be the primary interaction forming dimers. nih.govresearchgate.net |

| F···O Contacts | Weak halogen-involved interactions linking dimers into strands. | Expected to be present, by analogy to isomers like 2,4,6-TFB. iucr.orgsmolecule.comnih.gov |

| π-Stacking | Attractive, non-covalent interactions between aromatic rings of adjacent dimers. | Expected to contribute to the 3D lattice stability. iucr.orgiucr.orgwikipedia.org |

Coordination Chemistry Potential of this compound

Generally, benzoic acids are versatile ligands in coordination chemistry, capable of coordinating to a wide array of transition metals, as well as s- and p-block elements. rsc.org They can function as neutral ligands or, upon deprotonation of the carboxylic acid group, as anionic ligands. This deprotonation is a pH-dependent process. The acidity of the carboxyl group, and thus the pH at which it deprotonates to become a more effective coordinating agent, is influenced by the substituents on the phenyl ring. rsc.orglibretexts.org Electron-withdrawing groups, such as fluorine atoms, tend to increase the acidity of the benzoic acid. libretexts.org This increased acidity in fluorinated benzoic acids suggests that deprotonation and subsequent coordination can occur at a lower pH compared to unsubstituted benzoic acid.

The coordination of the carboxylate group can occur in several modes, most commonly monodentate or bidentate. rsc.org In a monodentate fashion, only one of the carboxylate oxygen atoms binds to the metal center. In a bidentate mode, both oxygen atoms can coordinate to the same metal center (chelation) or to different metal centers (bridging), leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric and electronic effects of the ligand, the reaction conditions, and the presence of other co-ligands.

While direct studies on this compound are lacking, research on other halogenated benzoic acids provides insight into their coordination behavior. For example, studies on various p-halogenobenzoate complexes with Co(II) have shown that the carboxylate group coordinates in a monodentate fashion, while the halogen substituent does not participate in the coordination to the metal ion. asianpubs.org In the context of fluorinated benzoic acids, research on compounds such as 2,3,4,5,6-pentafluorobenzoic acid and 4-fluorobenzoic acid has demonstrated their ability to form stable complexes with various metals, acting as effective additives in materials like perovskite solar cells through chelation with lead ions. bohrium.com

The table below summarizes the coordination behavior of some related fluorinated and halogenated benzoic acids, highlighting the type of information that is currently unavailable for this compound.

| Compound Name | Metal Ion(s) Studied | Observed Coordination Behavior | Reference |

| 4-Fluorobenzoic acid | Lead (in perovskites) | Chelating ligand | bohrium.com |

| 2,3,4,5,6-Pentafluorobenzoic acid | Lead (in perovskites) | Chelating ligand | bohrium.com |

| p-Halogenobenzoic acids | Cobalt(II) | Monodentate coordination of the carboxylate | asianpubs.org |

| 3,5-Dihalogenated benzoic acids | Rare-earth elements | Bidentate, bridging bidentate, and monodentate modes | researchgate.net |

The lack of specific research into the coordination chemistry of this compound presents an opportunity for future investigations. Such studies would be valuable in determining its preferred coordination modes, the structural chemistry of its metal complexes, and how the specific positioning of the three fluorine atoms influences its ligand properties and the potential applications of its coordination compounds.

Applications of 2,3,6 Trifluorobenzoic Acid in Targeted Research Fields

Applications in Pharmaceutical and Medicinal Chemistry

2,3,6-Trifluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a significant building block in the realm of pharmaceutical and medicinal chemistry. Its unique structural features, conferred by the presence of three fluorine atoms on the benzene (B151609) ring, impart desirable physicochemical properties to molecules, making it a valuable scaffold for the development of novel therapeutic agents.

Role as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. The trifluorinated benzene ring of this compound can be strategically incorporated into larger molecules to modulate their electronic and lipophilic properties, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. Its utility as a starting material is evident in the synthesis of complex molecules targeting a range of diseases.

Design and Synthesis of Novel Therapeutic Agents

The design and synthesis of novel therapeutic agents frequently leverage the unique properties of fluorinated compounds. This compound is employed as a key component in the construction of new chemical entities with potential therapeutic applications. Its derivatives have been explored for the development of treatments for a variety of conditions, including infectious diseases and immunological disorders. The presence of the trifluorinated phenyl moiety can influence the conformational preferences of a molecule, leading to enhanced interactions with biological targets.

Development of Anti-Infective Agents (e.g., quinolone carboxylic acids)

A significant application of this compound is in the synthesis of quinolone and fluoroquinolone carboxylic acids, a class of broad-spectrum antibacterial agents. nih.gov These synthetic anti-infective agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. The fluorine atom at the C-6 position of the quinolone ring is a critical determinant of their antibacterial activity. The synthesis of certain quinolone derivatives involves the use of trifluorinated benzoic acids as starting materials to construct the core quinolone scaffold. researchgate.netnih.gov For instance, derivatives of 2,3,4-trifluorobenzoic acid, a closely related compound, are utilized in multi-step synthetic routes to produce potent fluoroquinolone antibiotics. researchgate.net

Inhibition of Specific Biological Targets (e.g., malaria aspartyl proteases, Plasmepsin I and II)

Derivatives of this compound have been investigated as inhibitors of specific biological targets, including the aspartyl proteases of the malaria parasite, Plasmodium falciparum, known as Plasmepsin I and II. nih.gov These enzymes are crucial for the degradation of hemoglobin in the parasite's food vacuole, a process essential for its survival. Inhibition of these proteases is a validated strategy for the development of new antimalarial drugs. While specific inhibition data for this compound derivatives is not extensively published, related research on other aspartic protease inhibitors provides insights into potential mechanisms. For example, studies on allophenylnorstatine-based inhibitors have identified compounds with high affinity for Plasmepsin II. nih.gov The design of such inhibitors often involves creating molecules that mimic the transition state of the peptide bond cleavage, and the electronic properties of a trifluorinated phenyl group could be exploited to enhance binding to the active site.

| Inhibitor Scaffold | Target Enzyme | Inhibition Constant (Ki) | EC50 (P. falciparum) |

| Allophenylnorstatine-based | Plasmepsin II | 70 nM | 6-10 µM |

This table presents data for a related class of inhibitors to illustrate the potency that can be achieved against Plasmepsin II. nih.gov

Modulators of Immunological Pathways (e.g., Interleukin-15 receptor alpha inhibitors)

Recent research has highlighted the potential of benzoic acid derivatives as modulators of immunological pathways. Specifically, they have been investigated as inhibitors of the Interleukin-15 (IL-15) receptor alpha (IL-15Rα). nih.govresearchgate.net IL-15 is a cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, and its overproduction is implicated in several inflammatory and autoimmune diseases. nih.govmdpi.com Small-molecule inhibitors that block the interaction between IL-15 and its high-affinity receptor, IL-15Rα, represent a promising therapeutic approach. nih.govuniprot.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on benzoic acid derivatives as IL-15Rα inhibitors have begun to elucidate the key structural features required for activity. nih.gov These studies have shown that the benzoic acid moiety is a crucial component for interacting with the IL-15Rα. The interaction is thought to be stabilized by the formation of salt bridges between the carboxylate group of the inhibitor and arginine residues within the receptor. nih.gov

While specific SAR data for this compound derivatives in this context is still emerging, studies on a range of benzoic acid derivatives have demonstrated that substitutions on the phenyl ring significantly impact inhibitory potency. The position, number, and nature of these substituents influence the electronic properties and steric profile of the molecule, which in turn affects its binding affinity for the IL-15Rα. nih.gov The electron-withdrawing nature of the fluorine atoms in this compound could potentially enhance its interaction with the receptor, making it an interesting candidate for further investigation in the rational design of novel IL-15 inhibitors. nih.gov

| Compound Class | Target | Key Structural Feature for Activity | Observed Effect |

| Benzoic acid derivatives | Interleukin-15 Receptor α (IL-15Rα) | Carboxylic acid group for salt bridge formation | Reduction of IL-15 dependent cell proliferation and cytokine secretion |

This table summarizes the general findings from SAR studies on benzoic acid derivatives as IL-15Rα inhibitors. nih.gov

In Silico Modeling and Pharmacophore Screening

In the realm of modern drug discovery, computational techniques such as in silico modeling and pharmacophore screening are indispensable for identifying and optimizing lead compounds. Benzoic acid derivatives, including those structurally related to this compound, have been a subject of such computational studies.

Research into potential inhibitors for the interleukin-15 (IL-15) receptor alpha (IL-15Rα), a target relevant to autoimmune diseases, has utilized these methods. mdpi.comresearchgate.net In these studies, in silico modeling and pharmacophore screening were employed to identify a range of benzoic acid derivatives as putative small-molecule inhibitors of IL-15Rα. mdpi.comresearchgate.net This computational approach allows researchers to predict how molecules will bind to a specific biological target based on their three-dimensional structure and electrostatic properties. By creating a pharmacophore model, which defines the essential features a molecule must possess to be active, scientists can rapidly screen large virtual libraries of compounds to find promising candidates, significantly streamlining the initial phases of drug development. The prevalence of benzoic acid structures among the identified active molecules underscores the utility of this scaffold in inhibitor design. mdpi.com

Computational Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Following the identification of potential drug candidates through screening, their pharmacokinetic properties are assessed. Computational, or in silico, prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical step that helps to evaluate the drug-likeness of a molecule before committing to expensive and time-consuming laboratory experiments. uniroma1.it

For a series of novel IL-15Rα inhibitors derived from benzoic acids, computational ADME predictions were performed. mdpi.com The results indicated that the synthesized compounds possessed favorable drug-like properties. mdpi.com However, the in silico analysis also highlighted potential liabilities. For instance, low predicted values for Caco-2 cell permeability were noted for all the molecules, which can be an indicator of potentially low oral availability. mdpi.com This type of predictive analysis is crucial for guiding the next steps in compound optimization, such as structural modifications to improve absorption.

Table 1: Selected Computational ADME Predictions for Benzoic Acid Derivatives

This table is based on research findings for derivatives and illustrates the type of data generated in computational studies. mdpi.com

| Compound Class | Key Prediction Parameter | Finding | Implication |

|---|---|---|---|

| Benzoic Acid Derivatives (IL-15Rα Inhibitors) | Drug-Likeness | Favorable properties exhibited | Compounds are suitable for further development |

| Benzoic Acid Derivatives (IL-15Rα Inhibitors) | Caco-2 Cell Permeability | Low predicted values | Potential for low oral absorption and bioavailability |

| Benzoic Acid Derivatives (IL-15Rα Inhibitors) | Metabolism | Some derivatives indicated no primary metabolites | Places them outside the range of 95% of typical drugs mdpi.com |

Strategic Fluorination in Drug Design to Enhance Pharmacological Attributes

The deliberate incorporation of fluorine atoms into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. researchgate.net The trifluorinated structure of this compound is a prime example of how strategic fluorination can be leveraged. The presence of fluorine can significantly alter a molecule's properties, including its solubility, bioavailability, and metabolic stability. innospk.com

The powerful electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which is a critical factor in controlling a drug's physical properties and how it behaves in the body. researchgate.net Furthermore, replacing hydrogen with fluorine can block sites on the molecule that are susceptible to metabolic breakdown by enzymes in the body. This increased metabolic stability means the drug can remain active for longer. Fluorination can also enhance a compound's ability to permeate cell membranes due to increased lipophilicity, potentially leading to better absorption and distribution to its target site. researchgate.netnih.gov Consequently, this compound serves as a valuable building block for creating new therapeutic agents with improved efficacy and pharmacokinetic characteristics. innospk.com

Applications in Agrochemical Development

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. ontosight.ainbinno.comsmolecule.com It is particularly noted for its use in the synthesis of modern pesticides and plant protection agents. justia.comgoogle.com

The compound is a key precursor in the manufacture of certain pyrethroid pesticides. justia.comgoogle.comgoogle.com Pyrethroids are a major class of insecticides valued for their high efficacy against a broad range of pests and their relatively low toxicity to mammals. The inclusion of the trifluorinated benzene moiety from this compound can enhance the stability and effectiveness of the final pesticide product. ontosight.aileapchem.com Its role as a versatile intermediate allows for the development of advanced fungicides and herbicides, contributing to crop protection and agricultural productivity. nbinno.com

Applications in Advanced Materials Science

The unique properties imparted by the fluorine atoms also make this compound a valuable component in the field of materials science. ontosight.ai It is used as an intermediate in the creation of specialized fluorinated materials with tailored characteristics.

This compound and its derivatives are used in the development of novel fluorinated polymers. ontosight.ai These polymers can exhibit desirable properties such as high thermal stability and enhanced chemical resistance. ontosight.ai For example, the ethyl ester of this compound can function as a monomer in the preparation of polyurethane foams. The incorporation of the fluoro substituents contributes to improved flame retardancy and mechanical properties in the resulting polymer. chemshuttle.com

The compound also serves as an intermediate for materials used in electronic displays and devices. It is explicitly mentioned as a precursor for liquid crystal materials. echemi.com The electronic properties of the fluorinated benzene ring make it a useful building block for organic semiconductors and other electronic materials. leapchem.com

Precursors for Photosensitizers

While the strategic incorporation of fluorine atoms into organic molecules is a known method for modulating the photophysical properties of photosensitizers, extensive research has not specifically implicated this compound as a direct precursor in the synthesis of these compounds. Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species, a property harnessed in photodynamic therapy (PDT) for the treatment of cancer and other diseases. The introduction of fluorine can enhance intersystem crossing, leading to more efficient triplet state formation, which is crucial for the production of singlet oxygen, a key cytotoxic agent in PDT.

Although patent literature frequently mentions halogenated benzoic acids as important raw materials for the synthesis of photosensitizers, the focus has predominantly been on other isomers, such as 2,4,6-trifluorobenzoic acid. google.compatsnap.com The specific substitution pattern of fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule and, consequently, its behavior as a component of a larger photosensitizing system.

Research into fluorinated photosensitizers often involves the synthesis of complex macrocyclic structures like porphyrins and phthalocyanines. beilstein-journals.orgbeilstein-journals.org In these syntheses, fluorinated building blocks can be incorporated to enhance the photostability and therapeutic efficacy of the final photosensitizer. mdpi.com For instance, the fluorination of the xanthene ring in fluorescein (B123965) derivatives is a strategy to alter their pKa values and improve their performance as fluorescent probes and photosensitizers. mdpi.com Similarly, the introduction of fluorine-containing groups is a key strategy in the development of BODIPY-based photosensitizers to enhance singlet oxygen generation. iyte.edu.tr

While this compound is a known synthetic intermediate for certain biologically active molecules, such as inhibitors of malaria aspartyl proteases, its role as a precursor for photosensitizers is not documented in scientific literature. chemicalbook.com The table below summarizes the key research findings related to fluorinated compounds in the context of photosensitizer development, highlighting the general importance of fluorination in this field.

| Research Area | Key Findings |

| Fluorinated Porphyrins | The synthesis of novel fluorinated carboxylic acid esters has been explored for the creation of electron-rich porphyrins with potential applications in catalysis and sensing. beilstein-journals.org |

| Fluorinated Xanthene Dyes | Fluorination of the xanthene ring in fluorescein derivatives can increase their stability against photooxidative degradation and alter their pH-dependent photophysical properties. mdpi.com |

| Halogenated BODIPY Dyes | The introduction of heavy atoms like bromine or the modification of the BODIPY core with fluorine-containing groups can convert the fluorophore into an efficient photosensitizer for photodynamic therapy. iyte.edu.tr |

| General Fluorination Strategies | Photosensitized C-H fluorination has emerged as a powerful method for the direct introduction of fluorine into organic molecules under mild conditions, offering a complementary approach to traditional fluorination techniques. beilstein-journals.org |

It is important to note that the absence of evidence does not definitively exclude the possibility of this compound being used in such applications in unpublished or future research. However, based on currently available scientific data, its role as a precursor for photosensitizers remains unsubstantiated.

Environmental Research and Fate Studies of 2,3,6 Trifluorobenzoic Acid

Role as a Groundwater Tracer in Hydrogeological Investigations

2,3,6-Trifluorobenzoic acid (2,3,6-TFBA) is part of a suite of fluorinated benzoic acid (FBA) compounds utilized as groundwater tracers in hydrogeological studies. shell.com.auutah.gov These tracers help in understanding the direction and velocity of groundwater movement, as well as determining key hydrogeologic parameters like hydraulic conductivity, porosity, and dispersivity. utah.gov The selection of FBAs, including 2,3,6-TFBA, for such applications is due to their stability, low sorption to soils, and the ability to be detected at very low concentrations. nmt.edu

The use of multiple FBA tracers allows for the simultaneous investigation of different flow paths or the marking of various water or air sources in drilling operations. utah.gov Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to separate and quantify multiple FBA isomers in water samples, making them practical for complex field studies. nmt.eduosti.gov

Environmental Partitioning Behavior (e.g., oil/water partition studies, sorption and retardation)

The environmental partitioning of this compound dictates its movement and distribution in subsurface environments.

Oil/Water Partitioning: Studies on the partitioning of fluorobenzoates between oil and water have shown that they favorably partition into the aqueous phase. osti.gov This characteristic is crucial for their use as tracers in oil field investigations, as it ensures that the tracer remains predominantly in the water phase, allowing for more accurate tracking of water movement. osti.gov

Sorption and Retardation: The sorption of fluorobenzoic acids to soil and sediment is a key factor influencing their transport in groundwater. Generally, FBAs exhibit low sorption, which makes them effective "passive" or "nonreactive" tracers. enviro.wikigoogle.com However, the degree of sorption can be influenced by environmental conditions.

Under most near-neutral pH conditions, FBAs are primarily negatively charged, leading to minimal sorption and retardation. shell.com.au However, in more acidic environments, they become increasingly non-ionized, which can result in increased sorption and retardation. shell.com.au The organic carbon content of the soil also plays a role, with higher organic carbon potentially leading to greater interaction. researchgate.net

Column transport studies have demonstrated that at neutral pH, many FBA isomers, including those with similar properties to 2,3,6-TFBA, are not significantly retarded relative to a nonreactive tracer like bromide. researchgate.net However, under acidic conditions (e.g., pH 5.2), significant retardation has been observed for isomers with higher pKa values. researchgate.net

The sorption behavior of some FBAs, such as 2,3-difluorobenzoic acid, has been described by a compound Langmuir-linear sorption isotherm on peat, while others like 2,6-difluorobenzoic acid and pentafluorobenzoic acid follow a simple Langmuir isotherm. researchgate.net This indicates that the specific structure of the FBA isomer influences its interaction with soil and sediment matrices.

Ecotoxicological Assessments

Ecotoxicological studies are essential for understanding the potential environmental impact of this compound.

Aquatic Toxicity Studies (e.g., acute toxicity in Ceriodaphnia sp.)

The aquatic toxicity of several fluorobenzoic acids has been evaluated. A 96-hour acute toxicity test on the aquatic invertebrate Ceriodaphnia sp. was conducted for four FBA compounds, including 2,3,6-TFBA. shell.com.au The study, which tested concentrations of 1, 10, 100, 300, and 1000 mg/L, found that none of the tested FBA compounds were highly toxic. shell.com.au The lethal concentration for 50% of the test organisms (LC50) for the four FBA isomers tested was determined to be above 100 mg/L. shell.com.auresearchgate.net This suggests a low to moderate acute toxicity to this aquatic species. shell.com.au

| Test Organism | Compound | Exposure Duration | LC50 | Reference |

| Ceriodaphnia sp. | This compound | 96 hours | > 100 mg/L | shell.com.au |

Terrestrial Plant Uptake and Metabolism Studies

Research on the interaction of fluorobenzoic acids with terrestrial plants has shown that uptake and metabolism can occur, which is a concern if these compounds are used as tracers in the presence of growing plants. shell.com.au Studies on various FBA isomers (though not specifically 2,3,6-TFBA in the provided results) indicate that measurable amounts of the tracer can be recovered in plant tissues. shell.com.au For example, a study on pentafluorobenzoic acid (PFBA), 2,6-difluorobenzoic acid (2,6-DFBA), and 3,4-difluorobenzoic acid (3,4-DFBA) found that 0.1% to 55% of the applied tracer was recovered in the tissues of alfalfa, barley, and canola. shell.com.au

The same study also noted that significant amounts of these FBAs were not recovered, suggesting potential soil degradation and/or plant metabolism. shell.com.au Plant growth can also be affected. At soil solution concentrations at or above 125 mg/L, PFBA, 2,6-DFBA, and 3,4-DFBA inhibited the growth of alfalfa, barley, and canola. shell.com.au However, at a concentration of 50 mg/L, no growth inhibition was observed for these crops. shell.com.au Another study showed that while some FBAs like 3,5-DFBA significantly decreased soybean growth, others did not have a significant impact on either soybean or corn. shell.com.au

Comparative Analysis of Environmental Impact with Other Fluorobenzoic Acids

In comparison to other fluorobenzoic acids, 2,3,6-TFBA is part of a group of compounds that are generally considered to have low to moderate aquatic toxicity. shell.com.au For instance, the lowest acute LC50 value reported for a fluorobenzoic acid was 69 mg/L for 2,6-DFBA in the fathead minnow (Pimephales promelas), which is still classified as moderately toxic. shell.com.au

The environmental behavior of FBAs is largely dependent on their chemical structure, which influences properties like their acid dissociation constant (pKa). shell.com.au This, in turn, affects their sorption and mobility in the environment. For example, monofluorobenzoates have been shown to degrade readily under aerobic conditions, while those with more than one fluorine atom, such as the difluoro- and trifluorobenzoates, tend to be more chemically stable over time in aerobic environments. shell.com.aunmt.edu